molecular formula C27H17F3N2O2S B388525 (2Z,5Z)-3-phenyl-2-(phenylimino)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one

(2Z,5Z)-3-phenyl-2-(phenylimino)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one

Cat. No.: B388525
M. Wt: 490.5g/mol
InChI Key: CHVGTJWPOVBUKZ-XEXHDNMSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound (2Z,5Z)-3-phenyl-2-(phenylimino)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one is a complex organic molecule that belongs to the class of thiazolidinones. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound is characterized by its unique structure, which includes a thiazolidinone ring, a phenyl group, a phenylimino group, and a trifluoromethyl-substituted furan ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,5Z)-3-phenyl-2-(phenylimino)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of Thiazolidinone Ring: The initial step often involves the reaction of a thiourea derivative with an α-haloketone to form the thiazolidinone ring.

    Introduction of Phenyl and Phenylimino Groups: The phenyl and phenylimino groups are introduced through condensation reactions with appropriate benzaldehyde derivatives.

    Attachment of Furan Ring: The furan ring, substituted with a trifluoromethyl group, is attached via a Knoevenagel condensation reaction, which involves the reaction of the furan aldehyde with the thiazolidinone derivative in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and furan rings, leading to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the phenyl and furan rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.

    Substitution: Halogenating agents like bromine (Br₂) and chlorinating agents like thionyl chloride (SOCl₂) are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, such as halogens or alkyl groups, onto the phenyl or furan rings.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolidinones and their derivatives.

Biology

Biologically, (2Z,5Z)-3-phenyl-2-(phenylimino)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one exhibits potential antimicrobial and anti-inflammatory activities. It is investigated for its ability to inhibit the growth of various bacterial and fungal strains.

Medicine

In medicine, the compound is explored for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cells and inhibit tumor growth. Its mechanism of action involves the disruption of cellular pathways critical for cancer cell survival.

Industry

Industrially, this compound can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block for the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (2Z,5Z)-3-phenyl-2-(phenylimino)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one involves several molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit key enzymes involved in microbial and cancer cell metabolism.

    DNA Interaction: It can intercalate into DNA, disrupting replication and transcription processes.

    Signal Transduction: The compound can interfere with signal transduction pathways, leading to apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    (2Z,5Z)-3-phenyl-2-(phenylimino)-5-(benzylidene)-1,3-thiazolidin-4-one: Similar structure but lacks the trifluoromethyl-substituted furan ring.

    (2Z,5Z)-3-phenyl-2-(phenylimino)-5-(4-methoxybenzylidene)-1,3-thiazolidin-4-one: Contains a methoxy group instead of the trifluoromethyl group.

    (2Z,5Z)-3-phenyl-2-(phenylimino)-5-(4-nitrobenzylidene)-1,3-thiazolidin-4-one: Contains a nitro group instead of the trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl-substituted furan ring in (2Z,5Z)-3-phenyl-2-(phenylimino)-5-({5-[3-(trifluoromethyl)phenyl]furan-2-yl}methylidene)-1,3-thiazolidin-4-one imparts unique chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it more effective in biological systems compared to its analogs.

Properties

Molecular Formula

C27H17F3N2O2S

Molecular Weight

490.5g/mol

IUPAC Name

(5Z)-3-phenyl-2-phenylimino-5-[[5-[3-(trifluoromethyl)phenyl]furan-2-yl]methylidene]-1,3-thiazolidin-4-one

InChI

InChI=1S/C27H17F3N2O2S/c28-27(29,30)19-9-7-8-18(16-19)23-15-14-22(34-23)17-24-25(33)32(21-12-5-2-6-13-21)26(35-24)31-20-10-3-1-4-11-20/h1-17H/b24-17-,31-26?

InChI Key

CHVGTJWPOVBUKZ-XEXHDNMSSA-N

Isomeric SMILES

C1=CC=C(C=C1)N=C2N(C(=O)/C(=C/C3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)/S2)C5=CC=CC=C5

SMILES

C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)S2)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=O)C(=CC3=CC=C(O3)C4=CC(=CC=C4)C(F)(F)F)S2)C5=CC=CC=C5

Origin of Product

United States

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